(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid
Description
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazolo[4,3-b]pyridine core substituted with methyl groups at the 1- and 3-positions and a boronic acid group at the 6-position. Its molecular formula is C₈H₁₀BN₃O₂ (inferred from structural analogs in and ). The compound’s structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis, and reversible diol-binding for applications in drug delivery and sensing .
Key properties include:
- Lewis acidity: Moderated by electron-donating methyl groups, which reduce electrophilicity compared to electron-deficient analogs (e.g., fluoro-substituted boronic acids) .
- Hydrogen bonding capacity: Two H-bond donors (B–OH groups) and four acceptors (N and O atoms), influencing solubility and supramolecular interactions .
Properties
Molecular Formula |
C8H10BN3O2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3 |
InChI Key |
MGGRAQNRTQOUFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O |
Origin of Product |
United States |
Preparation Methods
General Procedure
- Starting Material: Halogenated (bromo, iodo, or chloro) 1,3-dimethylpyrazolo[4,3-b]pyridine derivatives, typically 6-bromo or 6-iodo substituted.
- Reagents: Bis(pinacolato)diboron (pinacol ester diboron) as the boron source, anhydrous potassium acetate as base.
- Catalyst: Palladium complex, commonly Pd(dppf)Cl2 or Pd(PPh3)4.
- Solvent: Polar aprotic solvents such as 1,4-dioxane or a mixture of toluene and tetrahydrofuran.
- Conditions: The reaction mixture is stirred under nitrogen atmosphere at temperatures between 70°C and 100°C for 5 to 20 hours.
Reaction Mechanism
The palladium catalyst facilitates the oxidative addition of the halogenated pyrazolopyridine to Pd(0), followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the pinacol boronate ester intermediate. Subsequent hydrolysis or work-up yields the free boronic acid.
Example from Patent Literature
- 2-amino-5-bromopyridine was reacted with bis(pinacolato)diboron in 1,4-dioxane with Pd(dppf) catalyst and potassium acetate under nitrogen at about 80°C for 16 hours.
- After work-up involving filtration, washing with dichloromethane, decolorization with activated carbon in methanol, and recrystallization with petroleum ether and methyl tert-butyl ether, the pinacol boronate ester was obtained in 90–99% yield.
- This method emphasizes high reaction yield, ease of purification, and scalability for production.
| Step | Reagent/Condition | Purpose | Outcome/Yield (%) |
|---|---|---|---|
| 1 | 2-amino-5-bromopyridine | Starting halogenated substrate | — |
| 2 | Bis(pinacolato)diboron | Boron source | — |
| 3 | Potassium acetate | Base | — |
| 4 | Pd(dppf) catalyst | Catalyst | — |
| 5 | 1,4-dioxane, 80°C, 16 h | Solvent and conditions | High conversion |
| 6 | Work-up: filtration, washing, decoloration | Purification | 90–99% yield |
Directed Ortho-Metalation Followed by Borylation
An alternative approach involves the lithiation of the pyrazolopyridine ring at the position adjacent to a directing group, followed by quenching with a boron electrophile.
- Procedure: The pyrazolo[4,3-b]pyridine derivative is treated with a strong base such as lithium diisopropylamide or n-butyllithium at low temperature in a mixed solvent system (toluene and tetrahydrofuran).
- Borylation: The lithiated intermediate is then reacted with trialkyl borates or boron electrophiles to afford the boronic acid or its esters.
- Yields: Moderate to good yields (50–80%) depending on the substitution pattern and reaction conditions.
One-Pot Synthesis via Cyclization and Borylation
Some studies report one-pot strategies that combine pyrazolo[4,3-b]pyridine ring formation with subsequent borylation steps, streamlining synthesis.
- Example: Starting from 3-amino-1H-pyrazole derivatives and β-dicarbonyl compounds, cyclization forms the pyrazolopyridine core, which can then be functionalized by palladium-catalyzed borylation.
- Advantages: Reduced number of steps, improved overall efficiency.
- Yields: High yields (up to 95%) for pyrazolo[1,5-a]pyrimidine analogs, which are structurally related.
Notes on Boronic Acid Stability and Complex Formation
- Boronic acids can undergo disproportionation or form four-coordinate boron complexes in the presence of ligands and bases, which can affect isolation and purification.
- The presence of bidentate ligands such as 1-(2-pyridinyl)-5-pyrazolone can promote disproportionation, forming diarylborinate complexes.
- Controlling reaction conditions and work-up steps is critical to obtain pure boronic acid derivatives.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Palladium-catalyzed borylation | 6-halo-1,3-dimethylpyrazolopyridine | Bis(pinacolato)diboron, Pd(dppf), KOAc | 70–100°C, 5–20 h, N2 atmosphere | 90–99 | Scalable, high purity, industrially viable |
| Directed ortho-metalation + borylation | Pyrazolopyridine with directing group | n-BuLi or LDA, boron electrophile | Low temperature, inert atmosphere | 50–80 | Requires low temp, sensitive to substitution |
| One-pot cyclization + borylation | Aminopyrazole + β-dicarbonyl compounds | Pd catalyst, diboron reagents | Microwave or reflux conditions | Up to 95 | Efficient, fewer steps, high yield |
Research Outcomes and Optimization Insights
- The palladium-catalyzed borylation method is preferred due to its high yields and operational simplicity.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- Use of activated carbon in purification improves product color and purity.
- Nitrogen atmosphere is essential to prevent catalyst deactivation and oxidation of boronic acid.
- The choice of halogen (iodo > bromo > chloro) affects reaction rate and yield.
- Directed ortho-metalation requires careful temperature control and is more sensitive to functional group compatibility.
- One-pot methods show promise for rapid synthesis but may require specialized equipment (e.g., microwave reactors).
This comprehensive analysis of preparation methods for (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid highlights palladium-catalyzed borylation of halogenated precursors as the most effective and widely adopted strategy, supported by detailed experimental procedures and high yields. Alternative methods such as directed ortho-metalation and one-pot syntheses provide complementary approaches depending on the synthetic context and scale.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reactions are typically carried out in solvents such as toluene or ethanol under mild conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . In biology and medicine, derivatives of this compound have been investigated for their potential as kinase inhibitors and other therapeutic agents . Additionally, it has applications in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination . During oxidative addition, the palladium catalyst forms a complex with the aryl or vinyl halide, followed by transmetalation where the boronic acid transfers its organic group to the palladium complex . Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Structural Analogues and Heterocycle Variations
Key Observations :
Reactivity in Suzuki-Miyaura Cross-Couplings
Q & A
Q. What are the standard synthetic routes for preparing (1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid, and how can purity be optimized?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. Key steps include:
- Precursor Preparation : Starting with brominated pyrazolo-pyridine derivatives, such as 6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine, which undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .
- Reaction Conditions : Optimize temperature (80–100°C), solvent (DME or THF), and base (K₂CO₃ or NaOAc) to enhance yield .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC or NMR .
Q. How is the structural integrity of this boronic acid confirmed experimentally?
Characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at pyrazole 1- and 3-positions) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 178.07823) confirms molecular formula (C₇H₈BN₃O₂) .
- X-ray Crystallography : Resolves bond angles and boron coordination geometry, critical for reactivity studies .
Q. What factors influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Reactivity depends on:
- Catalyst System : Pd(OAc)₂ with SPhos ligand enhances turnover for sterically hindered substrates.
- Solvent Polarity : THF improves solubility of boronic acid, while aqueous bases (e.g., K₂CO₃) stabilize the boronate intermediate .
- Electronic Effects : Electron-withdrawing groups on coupling partners accelerate transmetalation, a rate-determining step .
Advanced Research Questions
Q. How does this boronic acid perform in adsorption-based separation of diols, and what design parameters optimize affinity?
Studies on boronic acid-modified resins (e.g., PS-SBT) reveal:
- Adsorption Capacity : Direct correlation with boronic acid loading (up to 1.220 mmol/g in PS-SBT) .
- pH Sensitivity : Optimal adsorption at pH > pKa (~9), where boronate-diol ester formation is favored. At pH 14, structural degradation reduces capacity by 35% .
- Regeneration : Thermal stability up to 573 K and >6 adsorption-desorption cycles without significant loss .
Q. Can this compound be engineered into fluorescent sensors for glycoprotein detection?
Yes, leveraging boronic acid’s reversible diol binding:
- Sensor Design : Immobilize on microfluidic surfaces or quantum dots. The 1,3-dimethylpyrazole moiety enhances fluorescence quenching upon diol binding .
- Selectivity : Preferential binding to 1,2-cis diols (e.g., in glycoproteins like fetuin) over 1,3-diols, confirmed via competitive assays .
- Dynamic Range : Adjust pH (7.4–8.5) to balance binding affinity and sensor reversibility .
Q. What role does it play in tubulin polymerization inhibition for anticancer drug development?
Structural analogs (e.g., boronic acid-containing cis-stilbenes) demonstrate:
- Mechanism : Boron’s vacant p-orbital interacts with tubulin’s GTP-binding site, disrupting polymerization (IC₅₀ = 21–22 µM) .
- Cellular Activity : Apoptosis induction in Jurkat cells at >10⁻⁸ M, validated via FACScan .
- SAR Insights : Methyl groups on the pyrazole ring improve metabolic stability compared to hydroxylated analogs .
Q. How are collision cross-section (CCS) values utilized in ion mobility-mass spectrometry (IM-MS) studies?
Predicted CCS values (e.g., 134.3 Ų for [M+H]+) enable:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
